rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride
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Overview
Description
rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride is a fascinating compound featuring a unique fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride typically involves multi-step processes that include the formation of the hexahydro-2H-furo[3,2-b]pyrrole skeleton followed by the attachment of the pyrrolidine moiety. Specific reaction conditions such as temperature, pressure, catalysts, and solvents are meticulously optimized to ensure high yield and purity.
Industrial Production Methods: Industrial synthesis may involve the use of large-scale reactors and advanced purification techniques such as recrystallization, chromatography, and crystallization. The process is typically scaled up from laboratory methods and adjusted for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolidine ring.
Reduction: Reduction reactions could alter the fused bicyclic structure, potentially leading to the formation of simpler amines.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride or alkyl halides. Reaction conditions vary depending on the desired transformation but typically require controlled temperatures and pH levels.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. Products could include modified bicyclic compounds, various derivatives of pyrrolidine, or differentially substituted versions of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It may be employed in the study of enzyme functions and inhibition.
Industry: Applications may range from the creation of specialty chemicals to advanced materials for technology applications.
Mechanism of Action
The specific mechanism by which rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride exerts its effects would involve detailed studies at the molecular level. Typically, this could include interaction with specific molecular targets such as enzymes, receptors, or DNA. Pathways involved could be related to inhibition of certain biochemical processes or activation of specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Compounds like 1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine and 1-[(3aR,5R,6aS)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine possess similar structural motifs but vary in stereochemistry, leading to differences in their biological activity and chemical reactivity.
Uniqueness: The uniqueness of rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride lies in its specific stereochemistry, which can result in distinct interactions with biological targets and potentially unique applications in medicinal chemistry and industrial processes.
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Properties
CAS No. |
2227702-64-7 |
---|---|
Molecular Formula |
C11H19ClN2O2 |
Molecular Weight |
246.7 |
Purity |
0 |
Origin of Product |
United States |
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